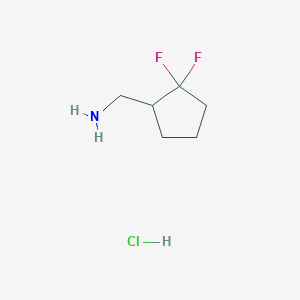

(2,2-Difluorocyclopentyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2,2-difluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(6)4-9;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHBALFNJEYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781136-36-4 | |

| Record name | (2,2-difluorocyclopentyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The general synthetic strategy for (2,2-Difluorocyclopentyl)methanamine hydrochloride involves:

- Starting from cyclopentanone or related cycloalkyl ketones.

- Formation of a Mannich-type intermediate by reaction with formaldehyde and an amine.

- Introduction of the difluoromethylene group by fluorination of the intermediate.

- Catalytic hydrogenation to remove protecting groups and reduce intermediates.

- Isolation and purification of the amine as its hydrochloride salt.

This approach is supported by a patent describing the preparation of 2,2-difluorocycloalkylmethylamine intermediates, which are structurally analogous to the target compound.

Detailed Preparation Steps

Mannich Reaction to Form Intermediate

- Starting materials: Cyclopentanone (or cycloalkyl ketone), paraformaldehyde, and dibenzylamine.

- Conditions: Reaction in ethanol solvent with potassium hydrogen phthalate as a catalyst and hydrochloric acid as an acid source.

- Temperature: Initially room temperature for 1 hour, then heated to 75°C for 20 hours.

- Outcome: Formation of a Mannich base intermediate (compound III) in high yield (~93.3%).

Catalytic Hydrogenation

- Compound IV undergoes catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogen atmosphere.

- This step removes benzyl protecting groups and reduces intermediates to yield the free amine.

- Reaction conditions are optimized to ensure high conversion and minimal side reactions.

Salt Formation and Purification

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

- The salt formation facilitates crystallization and purification.

- Purification methods include crystallization from solvents such as ethanol/water mixtures, extraction, and drying.

- The hydrochloride salt is preferred for its stability and ease of handling.

Alternative Preparation Method: From N-(2,2-Difluoroethyl) Prop-2-en-1-amine

Another documented method involves:

- Starting with N-(2,2-difluoroethyl) prop-2-en-1-amine.

- Alkylation with 2-chloro-5-(chloromethyl)pyridine in the presence of N,N-diisopropylethylamine.

- Followed by distillation and extraction to isolate the 2,2-difluoroethylamine derivative.

- Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.

Though this method is more focused on 2,2-difluoroethylamine derivatives, it illustrates common purification and salt formation techniques applicable to difluorocyclopentylmethanamine hydrochloride.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | Cyclopentanone, paraformaldehyde, dibenzylamine, KHP, HCl, ethanol | RT 1 h, then 75°C 20 h | 93.3 | High yield, formation of intermediate III |

| Fluorination | Fluorinating agent (e.g., DAST) | Typically 0–25°C | Not specified | Introduces 2,2-difluoro group |

| Catalytic Hydrogenation | Pd/C catalyst, H2 atmosphere | Mild conditions | High | Removes benzyl groups, yields free amine |

| Salt Formation | HCl in ethanol/water | Ambient | High | Crystallization of hydrochloride salt |

Purification and Characterization Notes

- The hydrochloride salt is typically purified by crystallization, which enhances stability and facilitates storage.

- Extraction methods using organic solvents such as dichloromethane or ethyl acetate are employed to isolate intermediates.

- Drying agents like magnesium sulfate or sodium sulfate are used to remove residual water.

- Analytical techniques for purity assessment include elemental analysis, NMR spectroscopy (proton and fluorine), and HPLC.

Summary of Advantages of the Described Methods

- Short synthetic route: The Mannich reaction combined with fluorination and hydrogenation provides a concise pathway.

- High yields: Reported yields for key intermediates exceed 90%, indicating efficient transformations.

- Scalability: The methods utilize standard reagents and conditions amenable to scale-up.

- Purification ease: Formation of hydrochloride salts allows for straightforward crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

(2,2-Difluorocyclopentyl)methanamine hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. The presence of fluorine atoms can enhance the reactivity and stability of the molecules synthesized from it. Researchers may utilize this compound to develop novel chemical reactions or synthesize complex molecules that are difficult to obtain through conventional methods.

Reactivity and Mechanism

The fluorinated cyclopentyl structure is known to influence the electronic properties of the compound, potentially leading to unique reaction pathways. This characteristic can be exploited in synthetic methodologies aimed at creating new drug candidates or functional materials.

Pharmaceutical Applications

Potential as a Pharmacological Agent

Research indicates that (2,2-Difluorocyclopentyl)methanamine hydrochloride may exhibit significant biological activity. Its structure suggests potential interactions with biological targets, making it a candidate for drug development, particularly in treating neurological disorders and other conditions where modulation of neurotransmitter systems is beneficial .

Mechanism of Action

Although detailed studies on its specific mechanisms are ongoing, initial findings suggest that this compound may influence receptor binding and activity due to its unique structural features. This could lead to the development of therapeutics targeting specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Cycloalkane Moieties

1-(2,2-Difluorocyclopropyl)methanamine Hydrochloride

- CAS : 1426309-49-0

- Molecular Formula : C₄H₇F₂N·HCl

- Key Features : Replaces the cyclopentyl ring with a smaller, strained cyclopropane ring. The increased ring strain may affect stability and reactivity compared to the cyclopentyl analog.

- Applications : Used in fragment-based drug design for probing steric and electronic effects in target binding .

[1-(2,2-Difluoro-3-methylcyclopropyl)methanamine Hydrochloride]

- CAS : 2241139-59-1

- Molecular Formula : C₅H₉F₂N·HCl

- Key Features : Incorporates a methyl substituent on the cyclopropane ring, enhancing steric bulk. This modification could improve target selectivity but reduce solubility compared to the parent compound .

(2-2-Difluorocyclopropyl)methanamine Hydrochloride

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₄H₈ClF₂N

- Molecular Weight : 143.56 g/mol

- Key Features : A cyclopropane analog with a molecular weight 25% lower than the cyclopentyl compound, likely leading to differences in pharmacokinetic profiles .

Table 1: Comparison of Fluorinated Cycloalkyl Methanamine Hydrochlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (2,2-Difluorocyclopentyl)methanamine HCl | C₆H₁₁F₂N·HCl | 183.62 | 61367-69-9 | Cyclopentyl ring, two equatorial F atoms |

| 1-(2,2-Difluorocyclopropyl)methanamine HCl | C₄H₇F₂N·HCl | 143.56 | 1426309-49-0 | Strained cyclopropane ring |

| [1-(2,2-Difluoro-3-methylcyclopropyl)methanamine HCl] | C₅H₉F₂N·HCl | 157.59 | 2241139-59-1 | Methyl-substituted cyclopropane |

Heterocyclic and Aromatic Methanamine Derivatives

(Furan-2-yl)methanamine Hydrochloride

- CAS: Not explicitly listed (see ).

- Molecular Formula: C₅H₈ClNO

- The lack of fluorine reduces lipophilicity but may improve aqueous solubility .

[2-(2,2-Difluoroethoxy)phenyl]methanamine Hydrochloride

- CAS : 1431969-92-4

- Molecular Formula: C₉H₁₂ClF₂NO

- Molecular Weight : 223.65 g/mol

- Key Features : A phenyl ring substituted with a difluoroethoxy group. The aromatic system and fluorine atoms enhance metabolic stability compared to aliphatic analogs .

Thiophene Fentanyl Hydrochloride

- CAS : 2306823-39-0

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Key Features: A thiophene-containing opioid analog.

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility

- The difluorocyclopentyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., furan-2-yl methanamine). However, its lipophilicity is lower than aromatic derivatives like [2-(2,2-difluoroethoxy)phenyl]methanamine due to the absence of a phenyl ring .

- Cyclopropane analogs (e.g., 1-(2,2-difluorocyclopropyl)methanamine) exhibit higher solubility in polar solvents due to their smaller size and strain-induced polarity .

Metabolic Stability

- Fluorination generally reduces oxidative metabolism. The target compound’s cyclopentyl difluoro group may confer longer half-life than non-fluorinated heterocycles (e.g., furan-2-yl methanamine) but shorter than aromatic fluorinated derivatives .

Biological Activity

(2,2-Difluorocyclopentyl)methanamine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₆H₁₂ClF₂N

- Molecular Weight : 171.62 g/mol

- IUPAC Name : (2,2-Difluorocyclopentyl)methanamine; hydrochloride

- Appearance : Powder

- Storage Temperature : +4 °C

The biological activity of (2,2-Difluorocyclopentyl)methanamine hydrochloride is primarily attributed to its interaction with various biological receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders. The presence of fluorine atoms enhances its lipophilicity, improving membrane penetration and receptor binding affinity.

Biological Activity

Research indicates that (2,2-Difluorocyclopentyl)methanamine hydrochloride exhibits significant pharmacological potential. Key findings include:

- Neurotransmitter Modulation : The compound has shown promise in influencing neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.

- Receptor Binding : Studies have indicated that it interacts with muscarinic receptors, which are implicated in various central nervous system functions .

- Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it exhibited an IC₅₀ value of 281.96 μM in MTT assays against HeLa cells .

Comparative Studies

A comparative analysis of similar compounds highlights the unique features of (2,2-Difluorocyclopentyl)methanamine hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,2-Difluorocyclopentyl)methanamine hydrochloride | C₆H₁₂ClF₂N | Dual fluorination enhancing lipophilicity |

| (1R)-3-Fluorocyclopentyl)methanamine hydrochloride | C₆H₁₂ClF₂N | Contains only one fluorine atom |

| (1S)-3-Fluorocyclopentyl)methanamine hydrochloride | C₆H₁₂ClF₂N | Enantiomeric variant affecting biological activity |

The dual fluorination at the 2-position on the cyclopentane ring distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of (2,2-Difluorocyclopentyl)methanamine hydrochloride derivatives. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. The synthesis typically involves the reaction of cyclopentyl derivatives with fluorinated reagents under controlled conditions.

- Pharmacological Evaluations : In silico studies have predicted favorable binding affinities for key biological targets such as cyclooxygenase-2 and matrix metalloproteinase 9 (MMP9), suggesting multiple pathways for therapeutic intervention .

- Toxicological Assessments : Safety profiles have been established through hazard assessments indicating moderate toxicity levels with specific precautionary measures recommended for handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,2-difluorocyclopentyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A typical synthesis involves reacting a difluorinated cyclopentanone precursor (e.g., 2,2-difluorocyclopentanone) with methoxymethylamine to form an imine intermediate, followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) to yield the primary amine. Hydrochloride salt formation is achieved via HCl treatment. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/ether mixtures. Monitoring via H/F NMR and HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How should researchers handle and store (2,2-difluorocyclopentyl)methanamine hydrochloride to ensure stability?

- Methodological Answer : The compound should be stored in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical-resistant lab coats. Refer to OSHA-compliant SDS for spill management (e.g., neutralization with sodium bicarbonate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- H and F NMR (in DMSO- or CDCl) to confirm the cyclopentyl backbone and fluorine substitution.

- FT-IR for amine (-NH) and hydrochloride (-Cl) functional groups (e.g., N–H stretch at ~3200 cm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]).

- Elemental analysis to validate C, H, N, and Cl content .

Advanced Research Questions

Q. How can enantiomeric purity of (2,2-difluorocyclopentyl)methanamine hydrochloride be assessed, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomeric excess (ee) is determined using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine). Advanced methods include X-ray crystallography for absolute configuration confirmation (e.g., comparing to (1R)-configured analogs) or F NMR with chiral shift reagents. Kinetic resolution during synthesis (e.g., asymmetric hydrogenation) may also enhance ee .

Q. What strategies address contradictions in biological activity data across different batches of the compound?

- Methodological Answer : Batch variability often stems from residual solvents or stereochemical impurities. Mitigation steps:

- Perform LC-MS to identify impurities (e.g., unreacted cyclopentanone or byproducts).

- Use orthogonal assays (e.g., SPR binding vs. cellular activity) to distinguish true bioactivity from artifacts.

- Validate results with a reference standard (e.g., from PharmaBlock Sciences) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs).

- Apply QSAR models to optimize logP (lipophilicity) and pKa (solubility).

- Simulate metabolic stability via CYP450 interaction studies (e.g., Schrödinger’s ADMET Predictor) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction yields be maximized?

- Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing fluorine loss. Solutions:

- Use flow chemistry for controlled imine formation and reduction steps.

- Optimize solvent systems (e.g., THF/water for hydrolysis) and catalyst loading (e.g., 5% Pd/C for hydrogenation).

- Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Cross-validate with independent sources (e.g., PubChem, Enamine Ltd).

- Re-crystallize the compound to remove solvates or polymorphs that alter melting points.

- Re-run NMR under standardized conditions (e.g., 400 MHz, 25°C) and compare to literature (e.g., PharmaBlock’s cyclopentylamine derivatives) .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClFN | |

| Molecular Weight | 183.62 g/mol | |

| CAS Number | 1260790-17-7 (free base analog) | |

| Recommended Storage | 2–8°C, inert atmosphere, desiccated | |

| Chiral HPLC Conditions | Chiralpak IA, hexane/IPA (90:10) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.